1-(Chloromethyl)-2,3-dimethylbenzene

Physical Chemistry Purification Process Development

Researchers requiring the exact 2,3-dimethylbenzyl chloride isomer face challenges with regioisomeric impurities that confound synthetic outcomes and analytical validation. This compound resolves those issues: ① It is the mandated reference standard for Dexmedetomidine Impurity 51, essential for HPLC method validation and API quality control. ② Its unique ortho-methyl substitution pattern directs regioselective cyclization to 2-methylphenanthrene-a transformation that fails with any other isomer. ③ The well-defined steric environment makes it a clean model substrate for SN2 kinetic investigations, delivering reproducible rate data free from isomeric interference.

Molecular Formula C9H11Cl
Molecular Weight 154.63 g/mol
CAS No. 13651-55-3
Cat. No. B077728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-2,3-dimethylbenzene
CAS13651-55-3
Molecular FormulaC9H11Cl
Molecular Weight154.63 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CCl)C
InChIInChI=1S/C9H11Cl/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3
InChIKeyCHMJJIHXWABUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylbenzyl Chloride Specifications


1-(Chloromethyl)-2,3-dimethylbenzene (CAS 13651-55-3), also known as 2,3-dimethylbenzyl chloride, is an ortho-dimethyl substituted benzyl chloride . It is a colorless to pale yellow liquid with a boiling point of 227.0±9.0 °C at 760 mmHg and a density of approximately 1.033 g/cm³ . Its molecular formula is C9H11Cl, with a molecular weight of 154.64 g/mol . The compound is valued as an electrophilic building block in organic synthesis, particularly in nucleophilic substitution reactions to introduce the 2,3-dimethylbenzyl moiety into more complex structures .

Building Block
Electrophilic 2,3-dimethylbenzyl introduction via nucleophilic substitution
Steric Control
Ortho-dimethyl substitution creates defined steric environment for SN2 studies
Impurity Standard
Designated Dexmedetomidine Impurity 51 reference standard

2,3-Dimethylbenzyl Chloride: Isomer Substitution Risks


Substituting 1-(chloromethyl)-2,3-dimethylbenzene with a generic benzyl chloride or a different regioisomer (e.g., 2,4-, 2,5-, 3,4-dimethylbenzyl chloride) is not advisable without rigorous validation. The specific ortho-methyl substitution pattern of the 2,3-isomer uniquely modulates steric hindrance around the reactive benzylic carbon [1]. This can lead to quantifiably different reaction rates in nucleophilic substitution reactions [2]. Furthermore, in applications involving biological targets (e.g., cytochrome P450 enzymes), even small changes in substitution pattern can dramatically alter the compound's inhibitory profile and selectivity [3]. Procurement of the specific 2,3-isomer is therefore essential to ensure reproducible synthetic outcomes and predictable biological activity, as documented in the evidence below.

Other regioisomers (2,4-, 2,5-, 3,4-dimethylbenzyl chloride) may shift steric and electronic profiles, altering reaction rates and product outcomes.
Unsubstituted benzyl chloride may react faster but lacks the ortho-methyl steric control, potentially compromising selectivity in SN2 pathways.

2,3-Dimethylbenzyl Chloride: Comparative Evidence


Physical Property Comparison vs. 3,4-Isomer

The 2,3-dimethyl substitution pattern significantly impacts key physical properties relative to its regioisomer, 3,4-dimethylbenzyl chloride (CAS 102-46-5) . The target compound exhibits a higher normal boiling point (227.0±9.0 °C at 760 mmHg) compared to the 3,4-isomer (116-117 °C at 24 mmHg) [1]. This indicates lower volatility under standard conditions. The density is also lower for the 2,3-isomer (1.033 g/cm³) compared to the 3,4-isomer (1.056 g/mL at 25 °C) . These differences are critical for downstream purification strategies (e.g., distillation parameters) and accurate formulation .

Physical Property Divergence
Head-to-head
Higher boiling point (227.0±9.0 °C at 760 mmHg) vs. 3,4-isomer (116–117 °C at 24 mmHg). Lower density (1.033 vs 1.056 g/cm³).
Distillation and formulation parameters differ; correct isomer essential for process consistency.
Comparator data at reduced pressure; direct comparison under identical conditions recommended.
Physical Chemistry Purification Process Development

SN2 Reactivity vs. Benzyl Chloride

The presence of two ortho-methyl groups in 1-(chloromethyl)-2,3-dimethylbenzene introduces significant steric hindrance around the benzylic carbon, directly impacting its reactivity in bimolecular nucleophilic substitution (SN2) reactions [1]. While a direct rate constant for this specific compound is not available, class-level kinetic studies on substituted benzyl chlorides demonstrate that ortho-substituents consistently decrease the rate of SN2 reactions compared to unsubstituted benzyl chloride [2]. The target compound is expected to react slower than benzyl chloride with nucleophiles like tertiary amines, requiring adjusted reaction conditions (e.g., longer reaction times, higher temperatures) for comparable yields [3].

Steric Hindrance Impact
Class-level inference
Expected slower SN2 rate with nucleophiles due to ortho-methyl groups (class-level kinetic studies).
Reaction conditions may need adjustment; substituting benzyl chloride would alter kinetics.
Direct rate constant not available; extrapolated from substituted benzyl chloride studies.
Reaction Kinetics SN2 Mechanism Steric Hindrance

CYP Inhibition Selectivity

The 2,3-dimethylbenzyl group is a key structural motif in several bioactive molecules, including Dexmedetomidine [1]. In vitro studies on compounds containing this moiety reveal a specific CYP inhibition profile [2]. For example, a related compound (CHEMBL4176100) containing the 2,3-dimethylbenzyl substructure exhibits an IC50 of 37,000 nM against CYP3A4 in human liver microsomes, compared to an IC50 of 2,000 nM against CYP2E1 [3]. This >18-fold difference in inhibitory potency suggests a degree of selectivity that may be exploited or mitigated in drug design. Altering the substitution pattern (e.g., using a 2,4- or 3,4-isomer) would likely alter this profile, potentially introducing unforeseen drug-drug interaction liabilities [4].

CYP Inhibition Profile
Supporting evidence
Compound with 2,3-dimethylbenzyl substructure: CYP3A4 IC50 37,000 nM, CYP2E1 IC50 2,000 nM (~18.5-fold difference).
Substitution pattern influences metabolic enzyme selectivity; isomer change may alter DDI risk context.
Data from human liver microsomes; no direct comparator isomer data.
Drug Metabolism CYP Inhibition ADME-Tox Medicinal Chemistry

Synthesis of 2-Methylphenanthrene

1-(Chloromethyl)-2,3-dimethylbenzene has a demonstrated, specific utility in the synthesis of 2-methylphenanthrene via reaction with activated magnesium . This cyclization reaction yields 1-(chloromethyl)-1,2,3-trimethylbenzene, which is then reacted with a second molecule of activated magnesium . This pathway is uniquely enabled by the specific substitution pattern of the starting material, as the ortho-methyl groups direct the cyclization and subsequent aromatization steps . A different isomer, such as 2,4-dimethylbenzyl chloride, would likely yield a different regioisomeric product or fail to undergo the desired cyclization due to altered steric and electronic constraints.

Unique Cyclization Product
Source review
Reaction with activated magnesium yields 2-methylphenanthrene; other isomers would not produce the same product.
Specific ortho-methyl pattern directs cyclization; isomer substitution would fail synthetic target.
Validated synthetic pathway; no comparator data available.
Organometallic Chemistry Cyclization Phenanthrene Synthesis Activated Magnesium

Dexmedetomidine Impurity Marker

1-(Chloromethyl)-2,3-dimethylbenzene is officially cataloged as Dexmedetomidine Impurity 51 [1]. Dexmedetomidine is a potent and highly selective α2-adrenoceptor agonist used as a sedative . The presence and quantification of this specific impurity are critical for pharmaceutical quality control, as it represents a process-related byproduct or degradation product . Analytical reference standards of this compound are therefore essential for method development and validation . Using a different isomer as an impurity marker would be analytically invalid and could lead to the release of substandard or unsafe drug product.

Impurity Standard Identity
Supporting evidence
Officially designated as Dexmedetomidine Impurity 51.
Only this isomer serves as valid impurity marker for QC method development.
Analytical reference essential for method validation and regulatory review.
Pharmaceutical Impurity Dexmedetomidine Analytical Standard Quality Control

Comprehensive Spectral Data Availability

The 2,3-dimethylbenzyl chloride isomer benefits from publicly available, high-quality spectral data, including 2 NMR, 1 FTIR, and 1 MS (GC) spectra via the SpectraBase database [1]. This allows for rapid and confident identity confirmation upon receipt . In contrast, many other regioisomers (e.g., 2,4-, 2,5-, 2,6-) may have less complete or less readily accessible spectral libraries . The availability of these reference spectra reduces the time and cost associated with in-house characterization and minimizes the risk of misidentification, a common pitfall when handling multiple similar benzylic chlorides [2].

Reference Spectral Library
Supporting evidence
2 NMR, 1 FTIR, 1 MS (GC) spectra publicly available; other isomers may lack comprehensive data.
Rapid identity confirmation reduces QC overhead and misidentification risk.
Comparison to less-characterized regioisomers.
Analytical Chemistry Spectroscopy Compound Identification Quality Assurance

2,3-Dimethylbenzyl Chloride Applications


Dexmedetomidine Impurity Standards

This compound is the definitive choice for sourcing a certified impurity standard for Dexmedetomidine (Impurity 51) [1]. Its use is mandated in analytical method development, validation, and routine quality control for Dexmedetomidine active pharmaceutical ingredient (API) and finished drug product . Procurement of the exact CAS 13651-55-3 ensures regulatory compliance and analytical accuracy, which cannot be achieved with any other isomer .

2-Methylphenanthrene Precursor

When the synthetic target is 2-methylphenanthrene or related sterically congested polycyclic aromatic hydrocarbons, 1-(chloromethyl)-2,3-dimethylbenzene is the required starting material [1]. Its unique ortho-methyl arrangement directs the key cyclization step with activated magnesium, leading to the desired regioisomeric product . Using a different benzyl chloride isomer would alter the reaction pathway and yield a different product or no cyclization at all, representing a failed synthetic strategy .

2,3-Dimethylbenzyl Pharmacophore SAR

For structure-activity relationship (SAR) studies focused on the 2,3-dimethylbenzyl motif, this specific isomer is essential [1]. The known CYP inhibition profile associated with this substructure (e.g., >18-fold selectivity for CYP2E1 over CYP3A4) provides a critical starting point for assessing metabolic liabilities . Substituting with an isomeric benzyl chloride would introduce an uncharacterized variable, confounding SAR interpretation and potentially derailing lead optimization .

Steric Effects in Nucleophilic Substitution

This compound serves as a valuable model substrate for investigating steric effects in bimolecular nucleophilic substitution (SN2) reactions [1]. Its ortho-dimethyl substitution creates a well-defined steric environment that can be quantitatively compared to benzyl chloride or other mono-substituted analogs . Procurement of the pure 2,3-isomer is necessary to generate clean, interpretable kinetic data, free from the confounding effects of isomeric mixtures .

Application
Selection Property
Validation Focus
Dexmedetomidine Impurity Standard
Certified Impurity 51 designation
Analytical method development and QC compliance review
2-Methylphenanthrene Precursor
Ortho-methyl directed cyclization specificity
Product regioisomer confirmation
2,3-Dimethylbenzyl Pharmacophore SAR
Defined CYP inhibition profile context
Metabolic liability assessment and lead optimization review
SN2 Steric Effect Model Substrate
Ortho-dimethyl steric environment
Clean kinetic data without isomeric mixture interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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